molecular formula C22H19ClN2O6S B1675528 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 333745-53-2

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No. B1675528
M. Wt: 474.9 g/mol
InChI Key: ZGYSGIYKAVUVOR-UHFFFAOYSA-N
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Description

The compound “2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide” is also known by the synonyms LX2343 and has the molecular formula C22H19ClN2O6S . It has a molecular weight of 474.9 g/mol . The IUPAC name for this compound is 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound includes functional groups such as benzenesulfonyl, chloro, methoxyanilino, and benzodioxol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 474.9 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 103 Ų . The compound has a complexity of 741 .

Scientific Research Applications

Application in Ameliorating Cognitive Deficits in Alzheimer’s Disease Model Mice

Specific Scientific Field

Neuroscience, specifically Alzheimer’s Disease Research .

Summary of the Application

LX2343 has been shown to ameliorate cognitive deficits in Alzheimer’s disease model mice by targeting both amyloid β production and clearance .

Methods of Application or Experimental Procedures

The study used cell-based assays for screening anti-amyloid compounds by assessing Aβ accumulation in HEK293-APP sw and CHO-APP cells, and Aβ clearance in primary astrocytes and SH-SY5Y cells after the cells were treated with Streptozotocin (STZ) in the presence of LX2343 . Autophagic flux was observed using confocal laser scanning microscopy . APP/PS1 transgenic mice were administered LX2343 (10 mg·kg-1·d , ip) for 100 days .

Results or Outcomes

After LX2343 administration, cognitive ability of the mice was evaluated using Morris water maze test, and senile plaques in the brains were detected using Thioflavine S staining . The study found that LX2343 ameliorates AD-relevant pathogenesis and cognitive deficits .

Application in Alleviating Cognitive Impairments in Alzheimer’s Disease Model Rats

Summary of the Application

LX2343 has been demonstrated to alleviate cognitive impairments in Alzheimer’s disease model rats by inhibiting oxidative stress-induced neuronal apoptosis and tauopathy .

Methods of Application or Experimental Procedures

Streptozotocin (STZ) was used to induce oxidative stress in neuronal cells in vitro and in Alzheimer’s disease model rats that were made by intracerebroventricular injection of STZ (3 mg/kg, bilaterally) . Morris water maze test was used to evaluate the cognitive dysfunction in ICV-STZ rats . LX2343 was administered to the rats (7, 21 mg·kg-1·d-1, ip, for 5 weeks) .

Results or Outcomes

LX2343 was found to restore the integrity of mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in the neuronal cells . In addition, LX2343 was found to be a non-ATP competitive GSK-3β inhibitor with IC50 of 1.84±0.07 μmol/L, and it potently inhibited tau hyperphosphorylation in the neuronal cells . In ICV-STZ rats, administration of LX2343 efficiently improved their cognitive deficits .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
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2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Reactant of Route 6
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide

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